molecular formula C14H10Cl2N2O5 B12466265 3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B12466265
M. Wt: 357.1 g/mol
InChI Key: NAPHQZBWPMAZAP-UHFFFAOYSA-N
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Description

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H10Cl2N2O5. This compound is known for its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the condensation of 3,5-dichloro-2-hydroxybenzoic acid with 2-methoxy-4-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application .

Properties

Molecular Formula

C14H10Cl2N2O5

Molecular Weight

357.1 g/mol

IUPAC Name

3,5-dichloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H10Cl2N2O5/c1-23-12-6-8(18(21)22)2-3-11(12)17-14(20)9-4-7(15)5-10(16)13(9)19/h2-6,19H,1H3,(H,17,20)

InChI Key

NAPHQZBWPMAZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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